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Compound of Interest

Compound Name: 2-(3,5-Difluorophenyl)pyrrolidine

Cat. No.: B1591993

Introduction

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, present in a multitude of
natural products and synthetic pharmaceuticals.[1][2][3] Its unique stereochemical and
conformational properties allow it to serve as a versatile building block in the design of
bioactive molecules. This guide provides an in-depth technical examination of a specific, highly
valuable derivative: (2S)-2-(3,5-Difluorophenyl)pyrrolidine. The strategic placement of
fluorine atoms on the phenyl ring significantly modulates the compound's physicochemical and
pharmacological properties, making it a subject of considerable interest for researchers in drug
discovery and development, particularly in the context of Central Nervous System (CNS)
disorders.[4][5][6][7][8]

This document will delve into the molecular structure, stereochemistry, synthesis, and analytical
characterization of (2S)-2-(3,5-Difluorophenyl)pyrrolidine. Furthermore, it will explore its
applications and the underlying principles that make it a compelling moiety for modern drug
design.

Molecular Structure and Physicochemical
Properties

(2S)-2-(3,5-Difluorophenyl)pyrrolidine is a chiral molecule featuring a pyrrolidine ring
substituted at the 2-position with a 3,5-difluorophenyl group. The "(2S)" designation specifies
the absolute stereochemistry at the chiral center, which is crucial for its biological activity.
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Core Structure and Stereochemistry

The fundamental structure consists of a saturated five-membered nitrogen-containing
heterocycle (the pyrrolidine) attached to a difluorinated aromatic ring. The stereochemistry at
the C2 position of the pyrrolidine ring is of paramount importance, as enantiomers often exhibit
markedly different pharmacological profiles. For instance, the R- and S-enantiomers of a
related 2-arylpyrrolidine have been shown to act as a potent 5-HT6 agonist and antagonist,
respectively.[9]

The pyrrolidine ring is not planar and typically adopts an envelope or twisted conformation to
minimize steric strain.[10][11] The substituent at the C2 position can exist in either a pseudo-
axial or pseudo-equatorial orientation, with the latter generally being more stable.

Physicochemical Data Summary

A summary of the key physicochemical properties of (2S)-2-(3,5-Difluorophenyl)pyrrolidine is
presented in the table below.

Property Value Source
CAS Number 1217664-59-9 [12]
Molecular Formula C10H11F2N [12]
Molecular Weight 183.2 g/mol [12]
IUPAC Name (2S)-2-35- [12]

difluorophenyl)pyrrolidine

FC1=CC(F)=CC([C@@H]2CC
SMILES [12]
CN2)=C1

Purity Typically 295.00% [12]

Synthesis of (2S)-2-(3,5-Difluorophenyl)pyrrolidine

The asymmetric synthesis of 2-arylpyrrolidines is a well-explored area of organic chemistry,
with several strategies available to achieve high enantiomeric purity.[13][14][15][16] These
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methods are critical as the biological activity of such compounds is often highly dependent on
their stereochemistry.

Retrosynthetic Analysis and Key Strategies
A common retrosynthetic approach for 2-arylpyrrolidines involves the cyclization of a linear

precursor containing the necessary functional groups. Key strategies include:

e Reductive Cyclization: This involves the cyclization of a y-halo-ketimine or a similar
precursor, where a reducing agent facilitates ring closure.

o Catalytic Asymmetric Methods: Transition metal-catalyzed reactions, such as palladium-
catalyzed carboamination, can provide enantiomerically enriched products.[9]

o Chiral Auxiliary-Mediated Synthesis: The use of a chiral auxiliary can direct the
stereochemical outcome of a key bond-forming step.

Exemplary Synthetic Protocol: Asymmetric Reductive
Cyclization

This protocol outlines a general and efficient method for the synthesis of enantiopure 2-
arylpyrrolidines, adapted from established literature procedures.[13]

Experimental Protocol

Step 1: Synthesis of y-chloro N-(tert-butanesulfinyl)ketimine

To a solution of the appropriate y-chloro ketone in a suitable aprotic solvent (e.g., THF), add
the chiral tert-butanesulfinamide.

o Add a dehydrating agent, such as Ti(OEt)4, and stir the reaction mixture at reflux until the
starting materials are consumed (monitored by TLC or LC-MS).

o Cool the reaction to room temperature, quench with brine, and extract the product with an
organic solvent (e.g., ethyl acetate).

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield the crude ketimine, which can be purified by column chromatography.
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Step 2: Diastereoselective Reduction and Cyclization

Dissolve the purified y-chloro N-(tert-butanesulfinyl)ketimine in an anhydrous aprotic solvent
(e.g., THF) and cool to -78 °C under an inert atmosphere (e.g., Argon).

» Slowly add a solution of a reducing agent, such as LIBEt3H (Super-Hydride®), to the cooled
solution.

 Stir the reaction at -78 °C for several hours until the reduction is complete (monitored by TLC
or LC-MS).

¢ Quench the reaction by the slow addition of methanol, followed by water.
o Warm the mixture to room temperature and extract the product with an organic solvent.

e Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate to give the crude N-sulfinylpyrrolidine.

Step 3: Deprotection to Yield (2S)-2-(3,5-Difluorophenyl)pyrrolidine
 Dissolve the crude N-sulfinylpyrrolidine in a suitable solvent (e.g., methanol or 1,4-dioxane).

e Add a strong acid, such as a saturated solution of anhydrous HCI in 1,4-dioxane, and stir at
room temperature for 1-2 hours.[13]

e The hydrochloride salt of the product will precipitate. Collect the solid by filtration and wash
with a non-polar solvent (e.g., diethyl ether).

» To obtain the free base, dissolve the hydrochloride salt in water, basify with a strong base
(e.g., NaOH), and extract with an organic solvent.

e Dry the organic layer and concentrate under reduced pressure to afford the final product,
(2S)-2-(3,5-Difluorophenyl)pyrrolidine.

Synthetic Pathway Visualization
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Caption: Asymmetric synthesis of (2S)-2-(3,5-Difluorophenyl)pyrrolidine.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and
stereochemistry of the synthesized compound. A combination of spectroscopic and
chromatographic techniques is employed.

Spectroscopic Analysis
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation. Both *H and 3C NMR are used to confirm the
connectivity of the molecule, while °F NMR is crucial for verifying the presence and
environment of the fluorine atoms.[17][18]

Typical *H NMR Data (Reference)
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Proton Chemical Shift (6, ppm) Multiplicity
Aromatic-H 6.8-7.2 m
Pyrrolidine-H2 ~4.2 tordd
Pyrrolidine-H5 ~3.0-3.2 m
Pyrrolidine-H3, H4 1.8-2.2 m

NH Broad singlet

Note: Actual chemical shifts and multiplicities can vary depending on the solvent and
concentration.

3.1.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain
information about its fragmentation pattern. High-resolution mass spectrometry (HRMS)
provides a highly accurate mass measurement, confirming the elemental composition.

Chiral Chromatography

To determine the enantiomeric excess (ee) of the synthesized product, chiral High-Performance
Liquid Chromatography (HPLC) is the method of choice. A chiral stationary phase is used to
separate the two enantiomers, and the ratio of their peak areas is used to calculate the ee.

X-ray Crystallography
For an unambiguous determination of the absolute stereochemistry and the solid-state

conformation, single-crystal X-ray diffraction can be performed if suitable crystals can be
obtained.[10][11]

Applications in Drug Discovery and Development

The 2-arylpyrrolidine scaffold is a privileged structure in medicinal chemistry, particularly for
targeting the Central Nervous System.[3] The introduction of the 3,5-difluorophenyl group can
enhance metabolic stability, improve blood-brain barrier penetration, and modulate binding
affinity to the target protein.
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Role as a Key Intermediate

(2S)-2-(3,5-Difluorophenyl)pyrrolidine serves as a crucial building block in the synthesis of
more complex molecules. For example, the related (R)-2-(2,5-difluorophenyl)pyrrolidine is a
key intermediate in the synthesis of Larotrectinib, a potent and selective TRK inhibitor used in
cancer therapy.[19]

Potential Pharmacological Activities

Derivatives of 2-arylpyrrolidines have shown a wide range of biological activities, including:
¢ Anticonvulsant activity[20]
o Dipeptidyl peptidase IV (DPP-IV) inhibition for the treatment of type 2 diabetes[21]

e Modulation of neurotransmitter receptors and transporters, making them relevant for treating
psychiatric and neurodegenerative disorders.

Structure-Activity Relationships and the Role of Fluorine

The two fluorine atoms on the phenyl ring play a significant role in the molecule's properties:

Increased Lipophilicity: Fluorine can increase lipophilicity, which may enhance membrane
permeability and blood-brain barrier penetration.

o Metabolic Stability: The C-F bond is very strong, making the aromatic ring less susceptible to
oxidative metabolism by cytochrome P450 enzymes.

» Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the
pyrrolidine nitrogen, affecting its ionization state at physiological pH and its ability to form
hydrogen bonds.

o Conformational Effects: Fluorine substitution can influence the preferred conformation of the
molecule, which can impact its binding to a biological target.

Logical Workflow for Drug Discovery Application
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Caption: Workflow for utilizing the core scaffold in drug discovery.

Conclusion

(2S)-2-(3,5-Difluorophenyl)pyrrolidine is a molecule of significant strategic importance in
modern medicinal chemistry. Its well-defined stereochemistry, coupled with the advantageous
properties imparted by the difluorophenyl moiety, makes it a highly valuable building block for
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the synthesis of novel therapeutic agents. A thorough understanding of its synthesis,
characterization, and structure-activity relationships is crucial for researchers aiming to
leverage this scaffold in the development of next-generation pharmaceuticals. The
methodologies and insights presented in this guide are intended to provide a solid foundation
for such endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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